2-Benzyloxy-1-methylpyridinium triflate

Catalog No.
S637293
CAS No.
882980-43-0
M.F
C14H14F3NO4S
M. Wt
349.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-1-methylpyridinium triflate

CAS Number

882980-43-0

Product Name

2-Benzyloxy-1-methylpyridinium triflate

IUPAC Name

1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate

Molecular Formula

C14H14F3NO4S

Molecular Weight

349.33 g/mol

InChI

InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

DUXHYQYOPHEFGC-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

2-benzyloxy-1-methylpyridinium triflate

Canonical SMILES

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

2-Benzyloxy-1-methylpyridinium triflate, also known as Bn-OPT or Dudley reagent, is a relatively new reagent gaining traction in organic synthesis for its ability to perform selective benzyl protection of alcohols under neutral conditions []. This property makes it particularly attractive for reactions where traditional benzylation methods using harsh basic or acidic conditions might be incompatible with other functional groups present in the molecule.

  • Selective Benzyl Protection of Alcohols

    Bn-OPT offers a reliable approach for the selective protection of primary and secondary alcohols as their corresponding benzyl ethers. This chemoselectivity is attributed to the inherent reactivity of the triflate leaving group, which readily undergoes nucleophilic substitution by the alcohol. The neutral reaction conditions minimize the risk of side reactions, such as elimination or racemization, that can occur under basic or acidic conditions [].

  • Benzylation in the Presence of Other Functional Groups

    Bn-OPT proves advantageous in protecting alcohols while leaving other functional groups, such as esters, amides, or alkenes, untouched. This chemoselectivity expands the applicability of benzyl protection to molecules containing these functionalities, which might be sensitive to traditional benzylation methods [].

2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt known for its utility in organic synthesis, particularly in the formation of benzyl ethers. The compound features a pyridinium ring substituted with a benzyloxy group and is paired with a triflate counterion, which enhances its reactivity. This compound is notable for its ability to facilitate benzylation reactions under mild conditions, making it valuable in various synthetic applications in organic chemistry .

The synthesis of 2-Benzyloxy-1-methylpyridinium triflate can be achieved through several methods:

  • Direct Reaction: The compound is synthesized by reacting 2-hydroxymethylpyridine with benzyl bromide in the presence of a base, followed by treatment with triflic anhydride to form the triflate salt.
  • Microwave-Assisted Synthesis: Microwave-assisted techniques have been employed to enhance the efficiency of the synthesis process, allowing for quicker reaction times and higher yields .
  • In Situ Formation: It can also be generated in situ during reactions involving benzylation, where precursors are treated under specific conditions to yield the active species directly .

2-Benzyloxy-1-methylpyridinium triflate finds applications in various fields:

  • Organic Synthesis: It is widely used for the selective benzylation of alcohols and phenols.
  • Pharmaceutical Chemistry: The compound serves as a reagent for synthesizing complex molecules in drug discovery processes.
  • Material Science: Its ability to form stable bonds makes it useful in developing new materials and coatings .

Several compounds exhibit structural or functional similarities to 2-Benzyloxy-1-methylpyridinium triflate:

Compound NameStructure TypeUnique Features
2-Allyloxy-1-methylpyridinium triflatePyridinium SaltUsed for allylation reactions of carboxylic acids
2-Tert-butoxy-1-methylpyridinium triflatePyridinium SaltIn situ formation; used for ether synthesis
2-Hydroxy-1-methylpyridinium triflatePyridinium SaltLess stable; used primarily for hydroxyl protection

Uniqueness: 2-Benzyloxy-1-methylpyridinium triflate stands out due to its stability and efficacy in facilitating benzylation under mild conditions, which is not always achievable with other pyridinium salts.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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